molecular formula C14H21NO4S B3016394 N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1216784-10-9

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B3016394
CAS No.: 1216784-10-9
M. Wt: 299.39
InChI Key: XTKNIWGKAVOMRY-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research, designed around the versatile sulfonamide (SN) pharmacophore. The sulfonamide functional group (-SO2NH-) is a cornerstone of numerous therapeutic agents, known for its ability to confer a broad spectrum of pharmacological activities . This specific molecule features a 4-methoxy-2-methylbenzene ring attached to the sulfonamide sulfur, potentially influencing its electronic properties and binding affinity. The N-substituent, a (1-hydroxycyclopentyl)methyl group, is a distinct structural feature that may enhance solubility and contribute to unique target interactions, making this compound a valuable probe for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential to mimic the mechanistic actions of established sulfonamide drugs. Sulfonamides are well-known as bacteriostatic antibiotics that act by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is essential in the folic acid synthesis pathway of bacteria; by blocking the incorporation of para-aminobenzoic acid (PABA), sulfonamides prevent the synthesis of dihydrofolic acid, thereby halting bacterial growth . Beyond their antibacterial applications, sulfonamide-based compounds demonstrate a remarkable range of biological activities, including anti-carbonic anhydrase properties, which are relevant to conditions like glaucoma, and anti-inflammatory effects . The structural motifs present in this compound—particularly the methoxy and hydroxymethylcyclopentyl groups—make it an excellent candidate for investigating novel applications in these and other research areas, such as enzyme inhibition and receptor modulation. This product is provided For Research Use Only. It is intended solely for laboratory research and chemical analysis by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Strict adherence to safe laboratory handling procedures is required.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-9-12(19-2)5-6-13(11)20(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKNIWGKAVOMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide involves several steps, typically starting with the preparation of the hydroxycyclopentyl intermediate. This intermediate is then reacted with a benzene derivative that contains the methoxy and methyl substituents. The final step involves the introduction of the sulfonamide group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group and the sulfonamide functional group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

Key structural differences between the target compound and similar sulfonamides are summarized below:

Compound Name Core Structure N-Substituent Functional Groups Reference
Target Compound 4-Methoxy-2-methylbenzene (1-Hydroxycyclopentyl)methyl -SO₂NH-, -OCH₃, -CH₃, -OH -
4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide 4-Methoxybenzene 3-Propylcyclopent-2-en-1-ylidene -SO₂NH-, -OCH₃, C=C
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-Methylbenzene 1-Azido-2-(azidomethyl)butan-2-yl -SO₂NH-, -N₃
N-((1S,2R)-2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethyl)-4-methylbenzene sulfonamide 4-Methylbenzene (1S,2R)-2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethyl -SO₂NH-, -OH, -OCH₃, aromatic
N-[(1-Hydroxycyclopentyl)methyl]acetamide Acetamide (1-Hydroxycyclopentyl)methyl -NHCOCH₃, -OH

Key Observations :

  • Core Structure: The target’s 4-methoxy-2-methylbenzene core distinguishes it from analogs with 4-methyl () or unsubstituted benzene rings.
  • N-Substituent : The (1-hydroxycyclopentyl)methyl group introduces a hydroxyl moiety, enhancing polarity and hydrogen-bonding capacity. This contrasts with azide-rich () or stereochemically complex substituents ().
  • Functional Groups : The sulfonamide (-SO₂NH-) group provides acidity (pKa ~10), while the hydroxyl group may serve as a site for further derivatization.

Functional Group Analysis and Reactivity

  • Sulfonamide vs. Amide : Compared to N-[(1-hydroxycyclopentyl)methyl]acetamide (), the target’s sulfonamide core is more acidic and rigid, influencing binding affinity in biological systems.
  • Hydroxyl Group: The cyclopentanol-derived -OH increases hydrophilicity, contrasting with azide-functionalized analogs (), which are reactive in click chemistry but less stable.
  • Methoxy and Methyl Groups : The 4-methoxy and 2-methyl substituents on the benzene ring may hinder steric access to the sulfonamide nitrogen, affecting intermolecular interactions.

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The compound's molecular structure is characterized by the following features:

  • Molecular Formula : C13H17NO3S
  • Molecular Weight : 273.35 g/mol
  • Functional Groups : Sulfonamide, methoxy group, hydroxyl group

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound's anticancer potential was evaluated in vitro against several cancer cell lines. Notably, it displayed selective cytotoxicity towards the MCF-7 breast cancer cell line with an IC50 value of 5.5 µM. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.5
HCT116 (Colorectal)12.3
A549 (Lung Cancer)10.0

Antioxidant Activity

Antioxidant assays revealed that this compound possesses notable free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing effective inhibition of oxidative stress markers.

The biological activity of this compound is hypothesized to arise from its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), interfering with folate synthesis in bacteria. Additionally, its interaction with cellular pathways related to apoptosis in cancer cells is under investigation.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving clinical isolates, this compound was tested for its efficacy against multi-drug resistant strains of bacteria. Results indicated a promising potential for use as an alternative therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxicity in Cancer Research

A research group explored the cytotoxic effects of this sulfonamide derivative on various cancer cell lines. The findings supported its selective action against MCF-7 cells while exhibiting minimal toxicity towards normal human fibroblast cells, highlighting its therapeutic window.

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